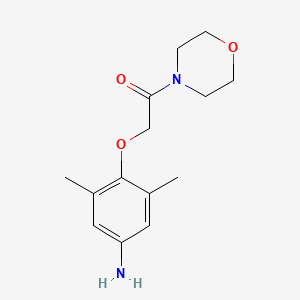

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

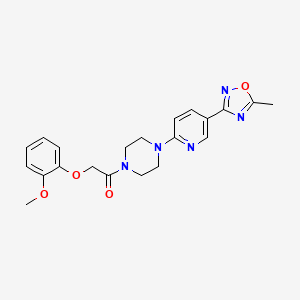

The compound “2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone” is a complex organic molecule. It contains an amino group (-NH2), a morpholino group (a six-membered ring containing nitrogen), and an ethanone group (a two-carbon chain with a carbonyl group). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholino group could introduce some degree of ring strain, potentially affecting the compound’s reactivity .Chemical Reactions Analysis

The amino and morpholino groups in this compound could act as nucleophiles, reacting with electrophiles. The carbonyl group could also undergo various reactions, such as nucleophilic addition or reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it more soluble in polar solvents .Aplicaciones Científicas De Investigación

Beta-adrenoceptor Stimulant Properties

Research has shown compounds structurally related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" have potential as beta-adrenoceptor stimulants. These compounds have been tested on the heart and circulation of dogs, demonstrating potent agonist properties and selectivity for the heart relative to blood vessels. This suggests their utility in cardiac stimulant applications (Barlow, Main, & Snow, 1981).

Src Kinase Activity Inhibition

Another study optimized analogs of a compound closely related to "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" for their inhibition of Src kinase activity. These analogs demonstrated potent inhibition of Src kinase activity and Src-mediated cell proliferation, indicating their potential as cancer therapeutics (Boschelli et al., 2001).

Anti-oxidant Activity

A study on the synthesis of new α-aminophosphonates using "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" and related compounds under microwave irradiation showed higher antioxidant activity compared to standards. This highlights the potential of these compounds in antioxidant applications (Reddy et al., 2016).

Anti-inflammatory Activity

Compounds synthesized from "2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone" demonstrated significant anti-inflammatory activity in albino rats. This suggests their potential use in developing new anti-inflammatory drugs (Helal et al., 2015).

Chemical Synthesis and Medicinal Applications

The compound and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules, such as anticoagulants like rivaroxaban. This underscores its importance in the development of new therapeutic agents (Lingyan et al., 2011).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-amino-2,6-dimethylphenoxy)-1-morpholin-4-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-7-12(15)8-11(2)14(10)19-9-13(17)16-3-5-18-6-4-16/h7-8H,3-6,9,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWFSJJCYHKBKSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)N2CCOCC2)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Amino-2,6-dimethylphenoxy)-1-morpholinoethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2970051.png)

![6-(3-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2970062.png)

![2-methoxy-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)nicotinamide](/img/structure/B2970063.png)

![5-[(4-Fluorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2970064.png)

![3-Methoxy-4-{3-oxo-3-[2-(trifluoromethyl)pyrrolidin-1-yl]propoxy}benzaldehyde](/img/structure/B2970066.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3,5-dimethylbenzamide](/img/structure/B2970069.png)